7,8-Dihydroxy-p-menthane
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)cyclohexyl]propan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
JWSIEGPLYFXVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Discrepancy in Compound Identity
The evidence describes (R)-p-mentha-1,8-diene, a monoterpene hydrocarbon with the formula C₁₀H₁₆. Key properties include:
- CAS No.: 5989-27-5
- Alternative name : 4-isopropenyl-1-methylcyclohexene
- Uses : General industrial applications (e.g., fragrances, flavorings) .
In contrast, 7,8-Dihydroxy-p-menthane (hypothetical structure: C₁₀H₂₀O₂) would feature a p-menthane backbone with hydroxyl groups at positions 7 and 6.
Recommendations for Further Inquiry
To address the original query, the following steps are necessary:
Verify the Compound Name : Confirm whether the intended compound is This compound or if there was a typographical error (e.g., confusion with 8-hydroxy-p-menthan-3-one or p-menthane-3,8-diol ).
Source Relevant Evidence: Access databases like SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound. Key comparison compounds might include: p-Mentha-1,8-dien-7-ol Menthol (5-methyl-2-isopropylcyclohexanol) Terpinen-4-ol
Comparative Analysis Parameters :
- Physicochemical Properties : Boiling point, solubility, logP.
- Reactivity : Stability under oxidative or acidic conditions.
- Biological Activity : Antimicrobial, antioxidant, or metabolic profiles.
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